REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:16]2[C:15]([Cl:17])=[N:14][C:13](N)=[N:12][C:11]=2[CH:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N(OC(C)(C)C)=O.[Cl:26]CCCl>>[CH2:1]([N:8]1[C:16]2[C:15]([Cl:17])=[N:14][C:13]([Cl:26])=[N:12][C:11]=2[CH:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
641 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C=CC=2N=C(N=C(C21)Cl)N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
SbCl3
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with Hexanes:Ethyl acetate (9:1-1:1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C=CC=2N=C(N=C(C21)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 528 mg | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |